![molecular formula C11H18NO3P B12565814 Diethyl [2-(pyridin-3-yl)ethyl]phosphonate CAS No. 261958-75-2](/img/structure/B12565814.png)
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₈NO₃P It is characterized by the presence of a phosphonate group attached to a pyridine ring via an ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(pyridin-3-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable pyridine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide containing the pyridine moiety under reflux conditions. The reaction proceeds as follows:
(C₂H₅O)₂P(O)H+BrCH₂CH₂C₅H₄N→(C₂H₅O)₂P(O)CH₂CH₂C₅H₄N+HBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to enhance the reaction efficiency and facilitate the separation of the product from the reaction mixture.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other hydrogenation catalysts.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl phosphonates.
Applications De Recherche Scientifique
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of natural phosphates.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors or as part of prodrug strategies.
Industry: Utilized in the production of flame retardants, plasticizers, and other materials requiring phosphorus-containing compounds.
Mécanisme D'action
The mechanism of action of diethyl [2-(pyridin-3-yl)ethyl]phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable complexes with the active site of the enzyme, preventing the normal substrate from binding and undergoing catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl [2-(pyridin-2-yl)ethyl]phosphonate
- Diethyl [2-(pyridin-4-yl)ethyl]phosphonate
- Diethyl [2-(2,3,5-trimethyl-1(2H)-pyridinyl)phosphonate
Uniqueness
Diethyl [2-(pyridin-3-yl)ethyl]phosphonate is unique due to the position of the pyridine ring, which can influence its reactivity and interaction with biological targets. The 3-position of the pyridine ring allows for specific interactions that may not be possible with other isomers, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
261958-75-2 |
|---|---|
Formule moléculaire |
C11H18NO3P |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
3-(2-diethoxyphosphorylethyl)pyridine |
InChI |
InChI=1S/C11H18NO3P/c1-3-14-16(13,15-4-2)9-7-11-6-5-8-12-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
Clé InChI |
VVJAMGPWZVEKAL-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCC1=CN=CC=C1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)
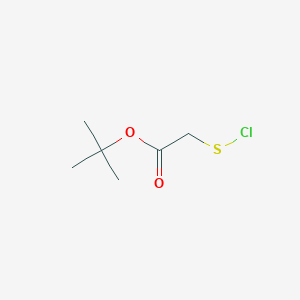
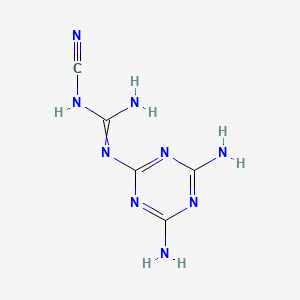
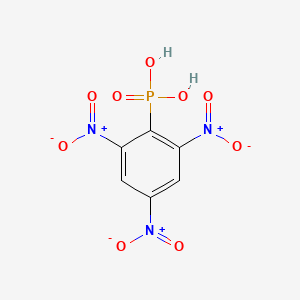
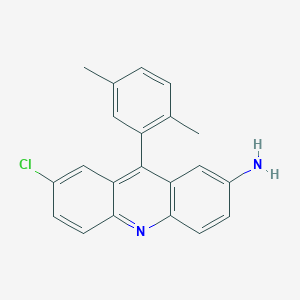
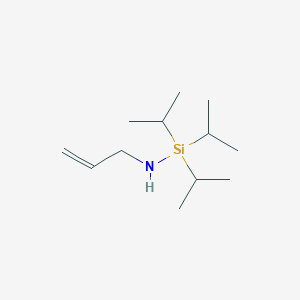
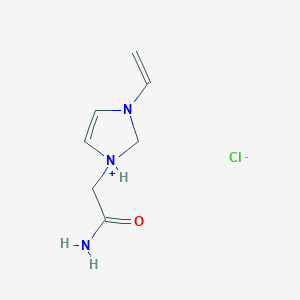

![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)
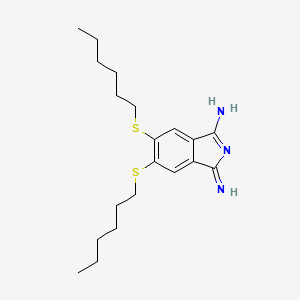
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
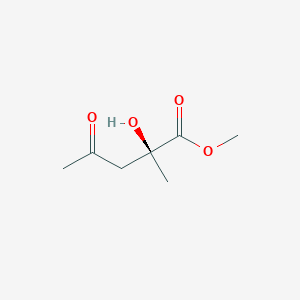
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
